5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
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Overview
Description
5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring The presence of a bromine atom at the 5-position and a phenyl group at the 2-position further distinguishes this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction proceeds under conditions of phase transfer catalysis (solid–liquid) to afford the desired product . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB) at room temperature for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other groups through nucleophilic substitution reactions.
Alkylation Reactions: The nitrogen atoms in the imidazole ring can undergo alkylation, leading to the formation of monoalkylated and polyalkylated products.
Cross-Coupling Reactions: The compound can participate in Buchwald–Hartwig and Suzuki cross-coupling reactions to introduce various aryl substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with conditions typically involving a base and a suitable solvent.
Alkylation: Reagents such as alkyl halides are used, often in the presence of a base like potassium carbonate.
Cross-Coupling: Palladium catalysts are commonly employed, along with ligands and bases, under inert atmosphere conditions.
Major Products
The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: It serves as a scaffold for the development of drugs with antimicrobial, antiviral, and anticancer activities
Material Science: The compound’s structural properties make it useful in the design of materials with specific electronic and optical characteristics.
Biological Research: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as IKK-ɛ and TBK1, which are involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation . This inhibition can modulate inflammatory responses and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Similar structure but with the bromine atom at the 6-position.
Imidazo[4,5-b]pyridine Derivatives: Various derivatives with different substituents on the imidazole or pyridine rings.
Uniqueness
5-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H8BrN3 |
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Molecular Weight |
274.12 g/mol |
IUPAC Name |
5-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-10-7-6-9-12(15-10)16-11(14-9)8-4-2-1-3-5-8/h1-7H,(H,14,15,16) |
InChI Key |
YDQSOWVXBGXRBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2)C=CC(=N3)Br |
Origin of Product |
United States |
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